molecular formula C18H18F3N3 B4569594 1-ethyl-6-(4-ethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-ethyl-6-(4-ethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4569594
M. Wt: 333.4 g/mol
InChI Key: FADCQWMGISPXGX-UHFFFAOYSA-N
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Description

1-ethyl-6-(4-ethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C18H18F3N3 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.14528207 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Heterocyclic Synthesis and Molecular Conformation Studies :

    • A study by Harb et al. (1989) explored the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various derivatives including 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, isoxazolo[3,4-b]pyridine, and others, which highlights the versatility of these compounds in synthesizing diverse heterocyclic structures (Harb et al., 1989).
    • Sagar et al. (2017) conducted a study on the synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, focusing on their molecular conformations and hydrogen bonding. This work is important for understanding the structural properties of such compounds (Sagar et al., 2017).
  • Applications in Organic Light Emitting Diodes (OLEDs) :

    • Huang et al. (2013) synthesized Pt(II) complexes with pyrazolyl pyridinyl chelates, demonstrating their use in OLEDs. This research contributes to the development of materials for advanced display and lighting technologies (Huang et al., 2013).
  • Synthesis of Anticancer Agents :

    • Nagender et al. (2016) synthesized a series of pyrazolo[3,4-b]pyridine derivatives with potential anticancer activity. This study is significant for the development of new therapeutic agents (Nagender et al., 2016).
  • Synthesis of Fluorescent Chemosensors :

    • García et al. (2019) reported the synthesis of fluorescent 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines, which are effective in detecting nanomolar concentrations of Cu2+. This research has applications in environmental monitoring and analytical chemistry (García et al., 2019).

Properties

IUPAC Name

1-ethyl-6-(4-ethylphenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3/c1-4-12-6-8-13(9-7-12)15-10-14(18(19,20)21)16-11(3)23-24(5-2)17(16)22-15/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADCQWMGISPXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C(=NN3CC)C)C(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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